molecular formula C21H21ClO12 B1585197 Delphinidin 3-galactoside CAS No. 28500-00-7

Delphinidin 3-galactoside

Cat. No.: B1585197
CAS No.: 28500-00-7
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-KGDMUXNNSA-N
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Description

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and purple tea leaves. This compound is a glycoside form of delphinidin, where the delphinidin molecule is bonded to a galactose sugar moiety at the third carbon position. This compound is known for its potent antioxidant properties and its potential health benefits, including anti-inflammatory and anticancer activities .

Mechanism of Action

Target of Action

Delphinidin 3-galactoside, a naturally occurring water-soluble flavonoid, has been found to target several biological pathways. It has the ability to cross the blood-brain barrier (BBB), indicating its potential in the treatment of various disorders related to the brain . It also targets the MAPK pathway and the activator protein 1 (AP-1) factor .

Mode of Action

This compound interacts with its targets in distinct and complex ways. It reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor . This interaction may help to avoid malignant transformation during the beginning of cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces RTK activity and targets the MAPK pathway . The compound’s interaction with these pathways leads to a variety of downstream effects, including potential anti-cancer effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound’s ADME properties significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It possesses antioxidant, anti-inflammatory, and cardiovascular protective effects . Furthermore, it has been shown to exert beneficial effects on gut microbiota .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and therapeutic effects can be affected by factors such as diet and gut microbiota

Biochemical Analysis

Biochemical Properties

Delphinidin 3-galactoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction is crucial for its potential use in skin-whitening products. Additionally, this compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative stress . This antioxidant activity is vital for protecting cells from damage and maintaining cellular health.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and promote cellular health. Furthermore, it has been observed to affect the expression of genes involved in antioxidant defense, such as those encoding for phase II detoxifying enzymes . This modulation of gene expression helps enhance the cell’s ability to combat oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of tyrosinase by binding to its active site . This inhibition prevents the enzyme from catalyzing the production of melanin, leading to a reduction in pigmentation. Additionally, this compound can activate or inhibit signaling pathways, such as the NF-κB pathway, by interacting with key proteins involved in these pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under acidic conditions but can degrade in neutral or alkaline environments . This degradation can affect its bioactivity and efficacy. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, although its potency may decrease with time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can provide beneficial effects, such as reducing oxidative stress and inflammation . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as glycosyltransferases, which add sugar moieties to the compound, enhancing its solubility and stability . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can cross the blood-brain barrier and accumulate in various regions of the brain . This ability to reach different tissues and organs is essential for its potential use in treating neurological disorders. Additionally, this compound can interact with transporters involved in cellular uptake and efflux, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for understanding its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-galactoside can be synthesized through enzymatic glycosylation, where delphinidin is reacted with a galactose donor in the presence of glycosyltransferase enzymes. This method ensures the specific attachment of the galactose moiety to the delphinidin molecule.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as berries and purple tea leaves. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: This compound can be reduced to form colorless leucoanthocyanidins.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Delphinidin 3-galactoside has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Delphinidin 3-glucoside
  • Delphinidin 3-rutinoside
  • Delphinidin 3-sambubioside
  • Delphinidin 3-arabinoside

Comparison: Delphinidin 3-galactoside is unique due to its specific glycosidic linkage with galactose, which influences its bioavailability and biological activity. Compared to other delphinidin glycosides, this compound has shown superior ability to cross the blood-brain barrier, making it particularly valuable in neurological research. Its antioxidant and anticancer activities are comparable to those of other delphinidin glycosides, but the specific sugar moiety can affect its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28500-00-7
Record name Delphinidin galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELPHINIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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